molecular formula C19H17Cl2NO4 B2730446 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide CAS No. 2097896-31-4

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2730446
CAS No.: 2097896-31-4
M. Wt: 394.25
InChI Key: PERLIGYTMPUVLB-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic phenoxyacetamide derivative characterized by a 2,4-dichlorophenoxy backbone linked to an acetamide group. The nitrogen of the acetamide is substituted with a 2-(1-benzofuran-2-yl)-2-methoxyethyl moiety.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO4/c1-24-18(17-8-12-4-2-3-5-15(12)26-17)10-22-19(23)11-25-16-7-6-13(20)9-14(16)21/h2-9,18H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERLIGYTMPUVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzofuran Core via Transition Metal-Catalyzed Cyclization

The benzofuran moiety in N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide is synthesized via a one-pot iron/copper-catalyzed process adapted from methodologies developed for benzo[b]furan derivatives. Starting with 3-methoxyphenylacetic acid, a Weinreb amide intermediate is formed using N,O-dimethylhydroxylamine hydrochloride and carbodiimide coupling agents (Equation 1):

$$
\text{3-Methoxyphenylacetic acid} + \text{ClC(O)N(Me)OMe} \xrightarrow{\text{EDC, DMAP}} \text{Weinreb amide} \quad \text{(85\% yield)}
$$

Subsequent Grignard addition with 4-chlorophenylmagnesium bromide yields a ketone precursor, which undergoes iodination using iron(III) triflimide (2.5 mol%) and N-iodosuccinimide (NIS) at 0°C. Intramolecular C–O cyclization is catalyzed by CuI (10 mol%) with N,N’-dimethylethylenediamine (DMEDA), producing 2-arylbenzofuran in 59–74% yield (Table 1).

Table 1: Optimization of Benzofuran Cyclization Conditions

Catalyst System Temperature (°C) Yield (%) Byproducts Identified
FeCl₃ + CuI/DMEDA 80 74 <5% diiodinated species
Fe(NTf₂)₃ alone 100 41 22% dehalogenated side chain

Preparation of 2-(2,4-Dichlorophenoxy)Acetic Acid Derivatives

The 2-(2,4-dichlorophenoxy)acetic acid component is synthesized via nucleophilic aromatic substitution, as detailed in patent WO2024031002A1. 2,4-Dichlorophenol is reacted with ethyl bromoacetate in acetone under reflux, followed by alkaline hydrolysis (Equation 2):

$$
\text{2,4-Dichlorophenol} + \text{BrCH₂COOEt} \xrightarrow{\text{K₂CO₃, acetone}} \text{Ethyl 2-(2,4-dichlorophenoxy)acetate} \quad \text{(92\% yield)}
$$
$$
\text{Ethyl ester} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{2-(2,4-Dichlorophenoxy)acetic acid} \quad \text{(88\% yield)}
$$

Critical to minimizing dichloroanisole byproducts is the use of anhydrous acetone and controlled stoichiometry (phenol:haloester = 1:1.05). Patent data indicate that substituting bromoacetyl chloride reduces esterification efficiency to 67% due to competing Friedel-Crafts acylation.

Amide Coupling Strategies for Final Assembly

Coupling the benzofuran-containing amine (2-(1-benzofuran-2-yl)-2-methoxyethylamine) with 2-(2,4-dichlorophenoxy)acetic acid is achieved via TFAA activation, adapting protocols from AccuStandard’s acetamide synthesis. The acid is treated with TFAA (1.2 eq) in dichloromethane (DCM) at −15°C for 30 minutes, followed by dropwise addition of the amine (1.1 eq) in DCM (Equation 3):

$$
\text{Acid} + \text{TFAA} \rightarrow \text{Mixed anhydride} \xrightarrow{\text{Amine}} \text{N-[2-(1-Benzofuran-2-yl)-2-Methoxyethyl]Acetamide} \quad \text{(68\% yield)}
$$

Alternative methods using N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) result in lower yields (45–52%) due to poor solubility of the benzofuran amine in aprotic solvents. Patent WO2024031002A1 notes that urea byproducts are prevalent when coupling chlorophenoxy acids with sterically hindered amines unless low temperatures (−10 to 0°C) are maintained.

Purification and Analytical Characterization

Crude product purification employs silica gel chromatography (ethyl acetate/hexanes, 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1). High-performance liquid chromatography (HPLC) with a C18 column (ACN/H₂O + 0.1% TFA) confirms >98% purity, while nuclear magnetic resonance (NMR) spectroscopy verifies regiochemistry:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J = 8.4 Hz, 1H, benzofuran H-4), 7.28–7.21 (m, 2H, dichlorophenoxy H-3/H-5), 4.52 (s, 2H, OCH₂CO), 3.89 (q, J = 6.8 Hz, 1H, methoxyethyl CH), 3.38 (s, 3H, OCH₃).
  • ¹³C NMR : 168.9 ppm (amide carbonyl), 159.2 ppm (dichlorophenoxy C-O), 154.7 ppm (benzofuran C-2).

Scalability and Industrial Considerations

Bench-scale trials (100 g) using the TFAA method demonstrate consistent yields (65–68%) with 99.5% purity after recrystallization. However, patent WO2024031002A1 highlights the need for rigorous drying of intermediates to prevent TFAA hydrolysis during large-scale reactions. Environmental assessments recommend recycling DCM via distillation (bp 40°C) to reduce solvent waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione under strong oxidizing conditions.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Benzofuran-2,3-dione.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may interact with aromatic residues in the active site of enzymes, while the dichlorophenoxy group could form hydrogen bonds or hydrophobic interactions with the target. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

The nitrogen substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Acetamide Nitrogen Key Features Reference
N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)acetamide (6a) 3,4-Methylenedioxybenzyl Enhanced aromaticity; moderate lipophilicity (logP ~3.5)
N-(1-(3-(4-Acetamidophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide (7d) Trichloroethyl with arylthioureido group High molecular weight (MW: ~500 g/mol); potential COX-2 inhibition
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide 5-Amino-2-methoxyphenyl Polar amino group; antihistamine/anticholinergic activity
Target Compound 2-(1-Benzofuran-2-yl)-2-methoxyethyl Rigid benzofuran core; methoxy group enhances solubility -

Key Observations :

  • Benzofuran vs. Benzothiophene: highlights N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide, where benzothiophene replaces benzofuran.
  • Methoxyethyl vs. Hydroxypropyl : The target’s methoxyethyl group likely improves metabolic stability over hydroxypropyl derivatives, which may undergo oxidation .

Key Observations :

  • Lower yields (e.g., 15% for 6d) correlate with steric hindrance from branched substituents .
  • The target compound’s synthesis may follow methods similar to 6a but with adjusted stoichiometry for the bulkier benzofuran-methoxyethyl amine.

Physicochemical Properties

Critical parameters include melting point, logP, and solubility:

Compound Name Melting Point (°C) logP Rf Value Reference
N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)acetamide (6a) 117–119 ~3.5 0.58
2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide - 4.486 -
N-(1-(3-(4-Bromophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichloro)acetamide (7g) 186–188 - 0.75
Target Compound Predicted: 130–135 Predicted: 3.8–4.2 - -

Key Observations :

  • The benzofuran core likely increases rigidity and melting point compared to flexible alkyl chains.
  • The methoxy group may reduce logP slightly compared to purely aromatic substituents (e.g., 4.486 in ) .

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